[1-((S)-2-Amino-3-methyl-butyryl)-piperidin-4-yl]-carbamic acid tert-butyl ester [1-((S)-2-Amino-3-methyl-butyryl)-piperidin-4-yl]-carbamic acid tert-butyl ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC13424314
InChI: InChI=1S/C15H29N3O3/c1-10(2)12(16)13(19)18-8-6-11(7-9-18)17-14(20)21-15(3,4)5/h10-12H,6-9,16H2,1-5H3,(H,17,20)/t12-/m0/s1
SMILES: CC(C)C(C(=O)N1CCC(CC1)NC(=O)OC(C)(C)C)N
Molecular Formula: C15H29N3O3
Molecular Weight: 299.41 g/mol

[1-((S)-2-Amino-3-methyl-butyryl)-piperidin-4-yl]-carbamic acid tert-butyl ester

CAS No.:

Cat. No.: VC13424314

Molecular Formula: C15H29N3O3

Molecular Weight: 299.41 g/mol

* For research use only. Not for human or veterinary use.

[1-((S)-2-Amino-3-methyl-butyryl)-piperidin-4-yl]-carbamic acid tert-butyl ester -

Specification

Molecular Formula C15H29N3O3
Molecular Weight 299.41 g/mol
IUPAC Name tert-butyl N-[1-[(2S)-2-amino-3-methylbutanoyl]piperidin-4-yl]carbamate
Standard InChI InChI=1S/C15H29N3O3/c1-10(2)12(16)13(19)18-8-6-11(7-9-18)17-14(20)21-15(3,4)5/h10-12H,6-9,16H2,1-5H3,(H,17,20)/t12-/m0/s1
Standard InChI Key GHGVVJCGKGEARC-LBPRGKRZSA-N
Isomeric SMILES CC(C)[C@@H](C(=O)N1CCC(CC1)NC(=O)OC(C)(C)C)N
SMILES CC(C)C(C(=O)N1CCC(CC1)NC(=O)OC(C)(C)C)N
Canonical SMILES CC(C)C(C(=O)N1CCC(CC1)NC(=O)OC(C)(C)C)N

Introduction

Synthesis and Preparation

The synthesis of such compounds typically involves the reaction of a piperidine derivative with an amino acid or its derivative, followed by the introduction of a carbamic acid tert-butyl ester group. Common reagents include dicyclohexylcarbodiimide (DCC) for peptide coupling reactions and tert-butyl carbamate for protecting amino groups .

Synthesis Steps

  • Preparation of Piperidine Derivative: This involves the synthesis or procurement of a piperidine ring with the appropriate functional groups.

  • Coupling with Amino Acid Moiety: The piperidine derivative is then coupled with the 2-amino-3-methylbutyryl moiety using peptide coupling reagents.

  • Introduction of Carbamic Acid Tert-Butyl Ester Group: The final step involves the introduction of the carbamic acid tert-butyl ester group to protect the amine functionality.

Applications and Research Findings

While specific applications for [1-((S)-2-Amino-3-methyl-butyryl)-piperidin-4-yl]-carbamic acid tert-butyl ester are not detailed, compounds with similar structures are often explored in medicinal chemistry for their potential biological activities. These include roles in drug development, particularly in targeting specific enzymes or receptors.

Potential Applications Table

Application AreaDescription
Medicinal ChemistryPotential use in drug development due to the presence of functional groups that can interact with biological targets
Organic SynthesisUsed as intermediates in the synthesis of more complex molecules

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